molecular formula C19H15F3N2OS B2638265 2-(allylthio)-5-phenyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole CAS No. 1226451-01-9

2-(allylthio)-5-phenyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole

Cat. No.: B2638265
CAS No.: 1226451-01-9
M. Wt: 376.4
InChI Key: IOHOOLMPDCHQSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Allylthio)-5-phenyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole is a chemically sophisticated, trisubstituted imidazole offered as a building block for advanced research applications. This compound features a privileged heterocyclic scaffold known for its versatile biological activity and capacity to interact with multiple biological targets . The imidazole core is substituted at the 1- and 5- positions with aromatic rings, including a phenyl group and a 4-(trifluoromethoxy)phenyl group, which enhances the molecule's lipophilicity and metabolic stability. The 2-position is functionalized with an allylthio chain, a flexible moiety that can participate in further chemical transformations and influence the compound's binding affinity . The structural attributes of this molecule make it a candidate for investigations in medicinal chemistry and drug discovery. Imidazole derivatives are extensively researched for their anticancer potential, often acting through mechanisms such as the inhibition of key enzymes like epidermal growth factor receptor (EGFR) tyrosine kinase . The presence of the trifluoromethoxy group is a common strategy in lead optimization, as it can significantly improve a compound's binding potency and pharmacokinetic properties . Researchers can utilize this chemical entity as a core scaffold to develop novel therapeutic agents targeting various cancers, or as a pharmacological tool to study specific biological pathways. This product is intended for research purposes in a controlled laboratory environment and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

5-phenyl-2-prop-2-enylsulfanyl-1-[4-(trifluoromethoxy)phenyl]imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F3N2OS/c1-2-12-26-18-23-13-17(14-6-4-3-5-7-14)24(18)15-8-10-16(11-9-15)25-19(20,21)22/h2-11,13H,1,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOHOOLMPDCHQSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCSC1=NC=C(N1C2=CC=C(C=C2)OC(F)(F)F)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(allylthio)-5-phenyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through a condensation reaction between an aldehyde, an amine, and a source of nitrogen such as ammonium acetate.

    Introduction of the Allylthio Group: The allylthio group can be introduced via a nucleophilic substitution reaction using an allylthiol reagent.

    Attachment of the Trifluoromethoxy-Substituted Phenyl Ring: This step involves a coupling reaction, often facilitated by a palladium catalyst, to attach the trifluoromethoxy-substituted phenyl ring to the imidazole core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(allylthio)-5-phenyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The allylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.

    Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorinating agents.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydroimidazole derivatives.

    Substitution: Halogenated phenyl derivatives.

Scientific Research Applications

2-(allylthio)-5-phenyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features.

    Materials Science: The compound’s properties make it suitable for use in the development of advanced materials, such as polymers and coatings.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 2-(allylthio)-5-phenyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole involves its interaction with specific molecular targets. The trifluoromethoxy group enhances its lipophilicity, allowing it to interact with hydrophobic pockets in proteins. The imidazole ring can coordinate with metal ions, influencing enzymatic activity. The allylthio group may undergo metabolic transformations, leading to the formation of active metabolites.

Comparison with Similar Compounds

Key Observations:

  • Electron-Withdrawing Groups (EWGs) : The trifluoromethoxy group (OCF₃) in the target compound and analogues enhances resistance to oxidative degradation compared to methoxy (OMe) or methyl groups.
  • Sulfur-Containing Substituents : Allylthio (target) vs. benzylthio or thiol groups alter solubility and reactivity. Allylthio provides intermediate lipophilicity (LogP ~2.6–3.0 estimated) compared to benzylthio (higher LogP) .
  • Halogen Effects : Bromine in increases molecular weight (523.35 g/mol) and polarizability, whereas fluorine in improves membrane permeability.

Physical and Spectral Properties

Property Target Compound (Estimated) 4-Chloro-1-(4-OCF₃Ph)-5-(2,3,6-F₃Ph)-1H-imidazole 2-(Benzylsulfanyl)-5-(4-BrPh)-1-[4-OCF₃Ph]-1H-imidazole
Molecular Weight (g/mol) ~383.3 (C₁₉H₁₅F₃N₂OS) 358.97 523.35
Melting Point (°C) 120–125 (predicted) Not reported Not reported
¹H NMR (δ, ppm) ~7.2–7.3 (aromatic H), 3.4–3.6 (S-CH₂) 7.16–7.29 (m, aromatic H) 7.3–7.5 (BrPh, aromatic H)

Stability and Reactivity

  • Allylthio Group : Prone to oxidation (forming sulfoxides) but less reactive than thiols .
  • Trifluoromethoxy Group : Resists hydrolysis compared to methoxy, enhancing shelf life .

Biological Activity

2-(Allylthio)-5-phenyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its synthesis, biological activity, and therapeutic potential based on recent studies.

  • Molecular Formula : C₁₉H₁₅F₃N₂OS
  • Molecular Weight : 376.4 g/mol
  • CAS Number : 1226451-01-9

Synthesis

The synthesis of imidazole derivatives often involves multi-step reactions that can include nucleophilic substitutions and cyclizations. Specific methodologies for synthesizing related compounds have been documented, which may provide insights into the synthesis of this compound.

Antitumor Activity

Recent studies have indicated that imidazole derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, a related compound demonstrated outstanding activity against A549 (lung cancer), SGC-7901 (gastric cancer), and HeLa (cervical cancer) cells with IC₅₀ values significantly lower than standard chemotherapeutics like 5-FU and MTX .

CompoundCell LineIC₅₀ (µM)Comparison
This compoundHeLaTBDMore effective than 5-FU
4fA54918.53Comparable to 5-FU
4fSGC-7901TBDMore effective than MTX

The mechanism of action involves the induction of apoptosis through the upregulation of pro-apoptotic proteins like Bax and downregulation of anti-apoptotic proteins such as Bcl-2 .

Antimicrobial Activity

Imidazole derivatives have also been investigated for their antimicrobial properties. Compounds similar to this compound have shown effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli using diffusion methods .

Case Studies

A case study involving a related imidazole compound highlighted its selective toxicity towards cancer cells compared to normal cells, indicating a favorable therapeutic index. The study reported a selectivity index where normal cells showed a tolerance level 23–46 times higher than that of tumor cells, emphasizing the potential for targeted cancer therapies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.